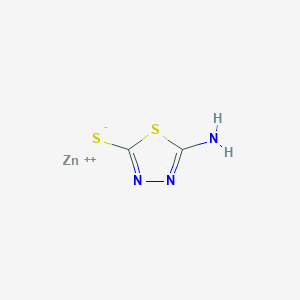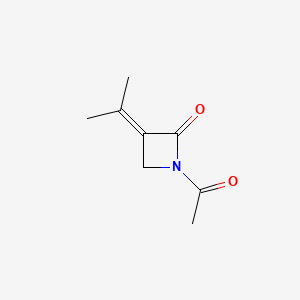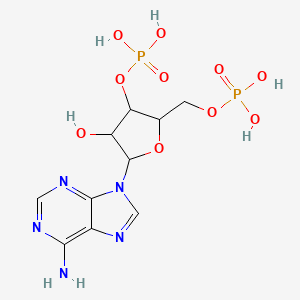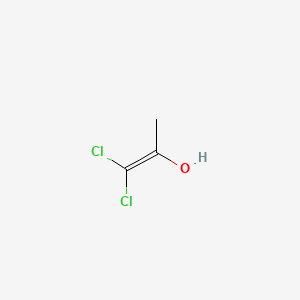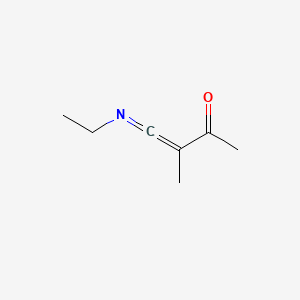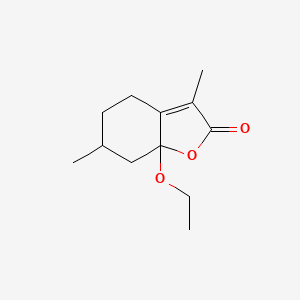
7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one is an organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a tetrahydrobenzofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one typically involves the following steps:
Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a phenol derivative, with an appropriate reagent under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction. This involves reacting the benzofuran core with an ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethoxy group or the methyl groups are oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbonyl group in the benzofuran core to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or other substituted products.
Applications De Recherche Scientifique
7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of 7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
7a-Hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one: Similar structure but with a hydroxy group instead of an ethoxy group.
3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one: Lacks the ethoxy group.
4,7-Dimethyl-5,6,7,7a-tetrahydrocyclopenta[c]pyran-1(4aH)-one: Different core structure but similar functional groups.
Uniqueness
7a-Ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
7a-ethoxy-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C12H18O3/c1-4-14-12-7-8(2)5-6-10(12)9(3)11(13)15-12/h8H,4-7H2,1-3H3 |
Clé InChI |
VGPIAPJTZFZQKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC12CC(CCC1=C(C(=O)O2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


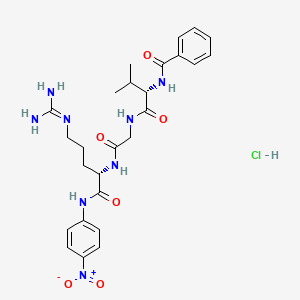
![[(E)-2,4,6-trimethylnon-4-enyl]succinic Acid](/img/structure/B13837283.png)
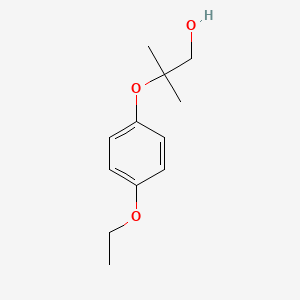
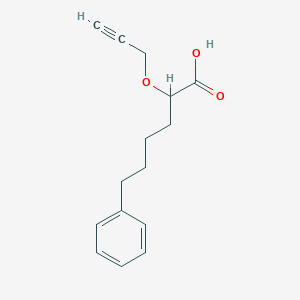
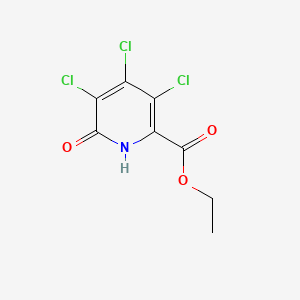

![3-[(4-Methoxyphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13837315.png)

